Ethyl 4,6-dihydroxy-5-nitronicotinate
Overview
Description
Ethyl 4,6-dihydroxy-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes a pyridine ring substituted with hydroxyl and nitro groups, as well as an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dihydroxy-5-nitronicotinate typically involves the nitration of ethyl 4,6-dihydroxynicotinate. The process begins with the preparation of ethyl 4,6-dihydroxynicotinate, which is then subjected to nitration using fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (below 0°C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ethyl 4,6-dioxo-5-nitronicotinate.
Reduction: Formation of ethyl 4,6-dihydroxy-5-aminonicotinate.
Substitution: Formation of ethyl 4,6-dichloro-5-nitronicotinate.
Scientific Research Applications
Ethyl 4,6-dihydroxy-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments .
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxy-5-nitronicotinate largely depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s interaction with enzymes and receptors. The ethyl ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 4,6-dihydroxy-5-nitronicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxy-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 4,6-dichloro-5-nitronicotinate:
Ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate: A related compound with a different substitution pattern on the pyridine ring
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWWCUXSHUDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715922 | |
Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-97-1 | |
Record name | 6317-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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